2-(N-Diacetylamino)-3-nitrotoluene
Overview
Description
“N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C11H12N2O4 . It is a derivative of acetamide, which is an organic compound that serves as the building block for many other compounds of commercial interest .
Molecular Structure Analysis
The molecular structure of “N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide” is represented by the InChI code: 1S/C11H12N2O4/c1-7-4-5-10 (13 (16)17)6-11 (7)12 (8 (2)14)9 (3)15/h4-6H,1-3H3 . This indicates the presence of a nitro group (-NO2) and an acetyl group (-COCH3) attached to a phenyl ring, which is further attached to an acetamide group (-CONH2).Physical and Chemical Properties Analysis
“N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide” is a white to yellow solid . It has a molecular weight of 236.23 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Solvatochromism and Hydrogen Bonding : A study on N-(4-Methyl-2-nitrophenyl)acetamide, a compound similar to N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide, shows that it forms complexes with protophilic solvents. These are stabilized by bifurcate hydrogen bonds, indicating potential applications in understanding solvatochromic behavior and solvent interactions (Krivoruchka et al., 2004).
Molecular Structure and Hydrogen Bonding : Another study on N-(4-Methyl-2-nitrophenyl)acetamide investigated its molecular structure in complexes, revealing the significance of bifurcated hydrogen bonds. This can be relevant for applications in molecular design and understanding of molecular interactions (Krivoruchka et al., 2002).
Antimalarial Activity and Quantitative Structure-Activity Relationships : Research into derivatives of N-[acetylamino-(3-nitrophenyl)methyl]-acetamide, a compound structurally related to N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide, found that specific substitutions on the phenyl ring correlate with increased antimalarial potency. This points to potential applications in the development of new antimalarial drugs (Werbel et al., 1986).
Tautomeric Stability and Nonlinear Optical Activity : A study on N-[acetylamino-(3-nitrophenyl)methyl]-acetamide explored its tautomeric stability and found that it exhibited significant nonlinear optical activity. This suggests potential applications in optical materials and photonics (Sridevi et al., 2012).
Cyclopalladation and Metallation of Anilines : Investigations into the cyclopalladation of aniline derivatives, including compounds like N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide, reveal important insights into the steric and electronic factors that influence metallation reactions. This has implications in catalysis and material science (Mossi et al., 1992).
Synthesis and Characterization of N,N-diacylaniline Derivatives : Research involving the synthesis and characterization of various N,N-diacylaniline derivatives, similar to N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide, has been conducted. This work is significant for the development of new compounds with potential applications in various fields of chemistry (Al‐Sehemi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-5-4-6-10(13(16)17)11(7)12(8(2)14)9(3)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSGTRHABBRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N(C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512501 | |
Record name | N-Acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82344-53-4 | |
Record name | N-Acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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